Acetamide, n-(3-nitro[1,1'-biphenyl]-4-yl)-

Physicochemical characterization Lipophilicity Structure-property relationships

Quantifying carcinogen-DNA adducts demands authenticated reference standards with verified structural identity. CAS 5393-46-4 is the major nitrenium ion rearrangement product (~64% yield) from 4-aminobiphenyl metabolism, serving as an indispensable analytical standard for LC-MS/MS DNA adduct detection in tobacco and environmental carcinogen exposure studies. Its defined 3-nitro substitution also enables bioreductive prodrug development for hypoxia-targeted research. • Gold-standard reference for DNA adduct quantification via mass spectrometry • Nitroaromatic building block for hypoxia-selective prodrug synthesis • ≥98% purity with full characterization; ambient shipping worldwide

Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
CAS No. 5393-46-4
Cat. No. B1606782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, n-(3-nitro[1,1'-biphenyl]-4-yl)-
CAS5393-46-4
Molecular FormulaC14H12N2O3
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C14H12N2O3/c1-10(17)15-13-8-7-12(9-14(13)16(18)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17)
InChIKeyJKXVEWTVBFBXAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Nitro[1,1'-biphenyl]-4-yl)acetamide Overview


Acetamide, N-(3-nitro[1,1'-biphenyl]-4-yl)-, also known as N-(2-nitro-4-phenylphenyl)acetamide or 4-acetamido-3-nitrobiphenyl [1], is a synthetic nitroaromatic compound belonging to the class of substituted biphenyl acetamides. With the molecular formula C₁₄H₁₂N₂O₃ and a molecular weight of 256.26 g/mol [2], it features a biphenyl core bearing an acetamide group at the 4-position and a nitro group at the 3-position. The compound is listed in regulatory inventories including EINECS (226-399-3) and the EPA DSSTox database (DTXSID4063828) [3]. Its computed physicochemical descriptors include an XLogP3 of 2.8, a boiling point of 478.3°C at 760 mmHg, and a density of 1.283 g/cm³ [2].

Nitro-substituted biphenyl acetamide reference standard for nitrenium ion chemistry
Distinct 3-nitro regioisomer identity with high chromatographic retention differentiation
Consistent ≥98% purity specification across multiple commercial suppliers
Supports analytical workflows for DNA adduct detection, HPLC method development, and environmental monitoring

Why Non-Nitrated Analogs Cannot Substitute


The presence and specific positioning of the nitro group on the biphenyl scaffold fundamentally alter the compound's physicochemical, electronic, and biological properties compared to non-nitrated analogs such as N-(4-biphenylyl)acetamide (CAS 4075-79-0) [1]. The nitro group is a strong electron-withdrawing substituent that influences the compound's LogP, hydrogen bonding capacity, and metabolic fate [2]. In the context of nitrenium ion chemistry, the 3-nitro substitution pattern has been shown to affect the product distribution of rearrangement reactions compared to unsubstituted derivatives . Additionally, the nitro group introduces potential for bioreductive activation, a feature exploited in certain hypoxia-targeted prodrug strategies [3]. Therefore, substitution with a non-nitrated or differently substituted analog would lead to divergent reactivity, altered metabolic pathways, and potentially compromised experimental reproducibility, particularly in studies involving redox-sensitive or electrophilic reaction environments.

Target compound
N-(3-Nitro[1,1'-biphenyl]-4-yl)acetamide (CAS 5393-46-4)
Contains electron-withdrawing 3-nitro group, enabling nitrenium ion rearrangement regioselectivity and potential bioreductive activation pathways.
Common substitute
N-(4-Biphenylyl)acetamide (CAS 4075-79-0)
Non-nitrated analog lacks nitro-specific electronic effects, metabolic activation potential, and regiochemical outcomes. Substitution may compromise experimental reproducibility in redox-sensitive or electrophilic environments.

Quantitative Evidence for N-(3-Nitro[1,1'-biphenyl]-4-yl)acetamide


Lipophilicity and Molecular Weight: 3-Nitro vs Unsubstituted

The introduction of a nitro group at the 3-position significantly alters key physicochemical parameters compared to the unsubstituted analog N-(4-biphenylyl)acetamide (CAS 4075-79-0). The target compound exhibits a higher molecular weight (256.26 vs. 211.26 g/mol) and an increased XLogP3 value (2.8 vs. approximately 2.3) [1][2]. These differences are quantitative and can impact solubility, membrane permeability, and chromatographic retention behavior.

Lipophilicity & MW
Head-to-head
MW 256.26 vs 211.26 Da
XLogP 2.8 vs ~2.3
Impacts HPLC retention and membrane permeability modeling
Computed properties; experimental verification recommended
Physicochemical characterization Lipophilicity Structure-property relationships

Melting Point: Nitro-Substituted vs Unsubstituted Analogs

The melting point of Acetamide, N-(3-nitro[1,1'-biphenyl]-4-yl)- has been reported as 170-172°C . This is nearly identical to the melting point of its non-nitrated analog N-(4-biphenylyl)acetamide, which is reported as 171-173°C [1]. The minimal difference suggests that while the nitro group does not drastically alter crystal lattice energy, it does not preclude the compound from similar solid-state handling and purification considerations.

Melting Point
Context-dependent
170–172 °C
Similar solid-state handling to non-nitrated analog; chemical identity remains distinct
Vendor-reported data; verify for lot
Thermal analysis Melting point Crystallinity

Nitrenium Ion Rearrangement Regioselectivity

In mechanistic studies on nitrenium ion formation from N-(4-biphenylyl)hydroxylamine esters, the addition of chloride (Cl⁻) or azide (N₃⁻) nucleophiles leads to a rearrangement product that includes Acetamide, N-(3-nitro[1,1'-biphenyl]-4-yl)-, identified as a ~64% yield component under specific conditions . This demonstrates that the 3-nitro substitution pattern is a kinetically and thermodynamically favored outcome of electrophilic aromatic substitution in the biphenyl system.

Regioselectivity
Data to verify
~64% yield
3-nitro isomer
Favored formation under nitrenium ion trapping conditions
Reported mechanistic study; confirm under specific conditions
Nitrenium ion chemistry Reaction selectivity Carcinogen metabolism

Purity Benchmarking: Commercial Availability at ≥98% Purity with Consistent Specifications

Multiple commercial suppliers consistently offer Acetamide, N-(3-nitro[1,1'-biphenyl]-4-yl)- with a minimum purity of 98% . This is a higher standard specification compared to some other nitro-substituted biphenyl derivatives, which may be offered at 95% purity [1]. The availability of high-purity material reduces the need for additional purification steps in sensitive applications.

Commercial Purity
Cross-study
≥98%
Minimizes impurity-driven artifacts in analytical assays
Vendor specification; lot-specific review recommended
Chemical procurement Quality control Analytical standards

Applications of N-(3-Nitro[1,1'-biphenyl]-4-yl)acetamide


Nitrenium Ion-DNA Adduct Reference Standard

Due to its formation as a major rearrangement product (~64%) from nitrenium ions derived from 4-aminobiphenyl metabolites, CAS 5393-46-4 serves as a critical analytical standard in mass spectrometry-based assays for detecting and quantifying DNA adducts formed by tobacco smoke and environmental carcinogens . Its use ensures accurate identification and quantification of specific adducts in biological samples from exposed populations.

Hypoxia-Activated Prodrug Intermediate

The nitro group at the 3-position provides a handle for bioreductive activation in hypoxic tumor microenvironments. As a building block, this compound can be further functionalized to generate novel nitroaromatic prodrugs, following principles outlined in patents for nitro-substituted aromatic compounds used in cancer radiotherapy sensitization [1]. Its defined purity and structural identity are essential for reproducible synthesis and biological evaluation of derivative libraries.

Chromatographic Method Development

With a computed XLogP3 of 2.8 and a molecular weight of 256.26 g/mol, this compound is well-suited as a test analyte for reverse-phase HPLC method development, particularly for methods aimed at separating positional isomers of nitro-substituted biphenyl acetamides [2]. Its distinct retention time relative to non-nitrated analogs (XLogP3 ~2.3) allows for optimization of separation conditions in complex mixtures.

Environmental Monitoring Calibration Standard

As a substance listed in the EPA DSSTox database (DTXSID4063828) and with well-defined physicochemical properties, CAS 5393-46-4 can be employed as a calibration standard in environmental monitoring programs for nitroaromatic pollutants. Its stability and commercial availability at high purity (≥98%) support its use in quantitative analysis of water, soil, and sediment samples [3].

Application
Selection Property
Validation Focus
DNA adduct reference standard for nitrenium ion studies
3-Nitro regioisomer identity
Confirm adduct-specific MS/MS transitions
Research intermediate for hypoxia-activated prodrug synthesis
Nitro group for bioreductive activation
Verify purity and stability under reducing conditions
Reverse-phase HPLC method development
Higher lipophilicity relative to non-nitrated analogs
Optimize separation of nitro-substituted regioisomers
Calibration standard for nitroaromatic pollutant analysis
High purity specification and regulatory inventory listing
Establish matrix-matched calibration curves
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